1,1,2,2-Tetrafluoro-3-methoxypropane (CAS: 60598-17-6), commonly referred to as TFMP or HFE-374pcf, is a specialized amphiphilic fluorinated ether utilized primarily as a functional solvent and diluent in next-generation energy storage systems. Structurally characterized by a highly fluorinated tail (-CF2CHF2) and a weakly coordinating methoxy head (-CH2OCH3), TFMP bridges the gap between oxidative stability and lithium-ion solvation capability. In industrial and advanced laboratory procurement, it is prioritized for formulating localized high-concentration electrolytes (LHCEs) for lithium-metal and anode-free batteries. Its unique molecular architecture enables the formation of a core-shell solvation structure, significantly lowering the desolvation energy barrier and facilitating ultra-low-temperature operation down to -40 °C, making it a critical material for extreme-environment and high-energy-density battery development [1].
Substituting TFMP with generic hydrofluoroethers (HFEs) like 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE) or bis(2,2,2-trifluoroethyl) ether (BTFE) results in fundamentally different electrochemical behaviors. Conventional HFEs act as purely inert diluents; their high electrostatic potential prevents them from coordinating with Li+ ions, which can lead to phase separation, high interfacial impedance, and sluggish desolvation kinetics at sub-zero temperatures. In contrast, TFMP is amphiphilic. Its methoxy group actively enters the primary Li+ solvation sheath, while its fluorinated segment repels the core, inducing a self-assembled "core-shell" solvation structure. This active participation decreases the coordination between the primary solvent (e.g., DME) and Li+, promotes anion pairing, and forms a highly conductive, LiF-rich solid electrolyte interphase (SEI). Consequently, generic HFEs cannot replicate TFMP's dual ability to maintain high-voltage oxidative stability while enabling rapid ion transport at -40 °C [1].
Conventional localized high-concentration electrolytes (LHCEs) often utilize TTE as a diluent, which remains entirely outside the Li+ solvation shell. TFMP, however, utilizes its amphiphilic structure to actively enter the solvation layer, creating a unique core-shell configuration in 1 M LiFSI-TFMP/DME electrolytes. This targeted interaction decreases DME-Li+ coordination and promotes FSI⁻-Li+ pairing, significantly lowering the desolvation energy barrier compared to TTE-based systems [1].
| Evidence Dimension | Li+ Solvation Layer Participation and Anion Pairing |
| Target Compound Data | TFMP actively enters the solvation layer via its methoxy group, inducing core-shell self-assembly and promoting FSI⁻-Li+ pairing. |
| Comparator Or Baseline | TTE (1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether), which acts as a purely inert diluent with no Li+ coordination. |
| Quantified Difference | Fundamental shift from an inert dilution mechanism to an active core-shell solvation mechanism, lowering desolvation energy. |
| Conditions | 1 M LiFSI in DME/diluent localized high-concentration electrolyte formulations. |
Lower desolvation energy is critical for fast-charging and low-temperature battery applications, making TFMP superior to inert diluents for extreme-condition formulations.
The unique core-shell solvation structure induced by TFMP drives the formation of a highly robust and conductive inorganic Solid Electrolyte Interphase (SEI). In electrochemical testing, electrolytes formulated with TFMP demonstrate an exceptional lithium plating and stripping Coulombic Efficiency (CE) of 99.6% at room temperature, a critical threshold for minimizing active material loss in lithium-metal batteries [1].
| Evidence Dimension | Lithium Reversibility (Coulombic Efficiency) |
| Target Compound Data | 99.6% CE at room temperature. |
| Comparator Or Baseline | Standard ether-based or conventional HFE-diluted electrolytes (typically exhibiting <99% CE under similar conditions). |
| Quantified Difference | Achieves the >99.5% CE threshold required for practical lithium-metal battery cycling, significantly reducing active material loss. |
| Conditions | Li||Cu half-cells evaluated at room temperature using TFMP-regulated electrolytes. |
High Coulombic efficiency directly dictates the cycle life of lithium-metal batteries, making TFMP a procurement priority for extending cell longevity.
Anode-free battery configurations are notoriously difficult to stabilize due to the lack of excess lithium inventory, requiring electrolytes with exceptional oxidative stability and passivation capabilities. When utilized in anode-free high-voltage cells, the TFMP-based electrolyte enables the system to retain 87% of its initial capacity after 100 cycles. The highly fluorinated segment (-CF2CHF2) of TFMP ensures the necessary oxidative stability at the cathode while the methoxy group stabilizes the anode [1].
| Evidence Dimension | Capacity Retention in Anode-Free Configuration |
| Target Compound Data | 87% capacity retention after 100 cycles. |
| Comparator Or Baseline | Conventional LHCEs, which typically suffer rapid capacity fade (<50% retention) in anode-free high-voltage setups. |
| Quantified Difference | Maintains high capacity retention in the most demanding (zero-excess lithium) cell architecture. |
| Conditions | Anode-free high-voltage cell configuration over 100 charge/discharge cycles. |
Proves that TFMP can simultaneously withstand high cathode voltages and protect bare current collectors, a dual requirement for next-generation high-energy-density cells.
Extreme low temperatures typically cause severe kinetic sluggishness and lithium dendrite growth in standard electrolytes. The TFMP-regulated core-shell electrolyte demonstrates superior cycling stability and high Li efficiency from room temperature down to -40 °C at high current densities. By lowering the desolvation energy and improving bulk ionic conductivity, TFMP prevents the freezing and severe polarization that plague conventional carbonate and standard ether blends at -40 °C[1].
| Evidence Dimension | Operational Temperature Range and Stability |
| Target Compound Data | Stable cycling and high Li efficiency maintained at -40 °C at high current densities. |
| Comparator Or Baseline | Conventional carbonate or standard ether electrolytes, which exhibit near-zero capacity or short-circuit via dendrites at -40 °C. |
| Quantified Difference | Extends the functional operating window of lithium-metal batteries down to -40 °C without catastrophic kinetic failure. |
| Conditions | Lithium-metal cells cycled at -40 °C under high current densities. |
Essential for procuring materials for aerospace, defense, and electric vehicle batteries deployed in extreme cold-weather environments.
Because TFMP lowers the desolvation energy barrier and maintains high ionic conductivity at sub-zero temperatures, it is the ideal functional diluent for batteries designed for aerospace, polar exploration, and cold-climate electric vehicles. It allows stable lithium plating and stripping at -40 °C, outperforming conventional inert hydrofluoroethers [1].
Anode-free architectures require electrolytes that can perfectly passivate the bare current collector while resisting oxidation at the high-voltage cathode. TFMP’s amphiphilic nature—combining an oxidation-resistant fluorinated tail with a weakly coordinating methoxy head—enables 87% capacity retention over 100 cycles in anode-free setups, making it a critical precursor for high-energy-density cell commercialization [1].
In the procurement and scale-up of LHCEs, balancing viscosity, salt solubility, and SEI formation is challenging. TFMP is prioritized over purely inert diluents like TTE because it actively induces a core-shell solvation structure that promotes anion-pairing (e.g., with FSI⁻). This results in a highly conductive, LiF-rich SEI, making TFMP highly suitable for advanced industrial electrolyte formulations requiring >99.5% Coulombic efficiency [1].
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